molecular formula C11H7NO3S B6387929 3-(2-Formylthiophen-4-YL)picolinic acid CAS No. 1261950-76-8

3-(2-Formylthiophen-4-YL)picolinic acid

Cat. No.: B6387929
CAS No.: 1261950-76-8
M. Wt: 233.24 g/mol
InChI Key: CCFVXMAIFRNYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Formylthiophen-4-YL)picolinic acid is an organic compound that features a picolinic acid moiety substituted with a formylthiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Formylthiophen-4-YL)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Suzuki-Miyaura coupling reaction suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Formylthiophen-4-YL)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: 3-(2-Carboxythiophen-4-YL)picolinic acid.

    Reduction: 3-(2-Hydroxymethylthiophen-4-YL)picolinic acid.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2-Formylthiophen-4-YL)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Formylthiophen-4-YL)picolinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving zinc finger proteins (ZFPs) and other metal-binding proteins. These interactions may disrupt normal cellular functions and contribute to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Formylthiophen-4-YL)picolinic acid is unique due to the presence of the formylthiophene group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound for advanced research applications.

Properties

IUPAC Name

3-(5-formylthiophen-3-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-5-8-4-7(6-16-8)9-2-1-3-12-10(9)11(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFVXMAIFRNYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.